molecular formula C8H17ClO2S B13644477 1-Chloro-2-methyl-6-(methylsulfonyl)hexane

1-Chloro-2-methyl-6-(methylsulfonyl)hexane

Cat. No.: B13644477
M. Wt: 212.74 g/mol
InChI Key: UHWBCJXAOUSYAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane typically involves the chlorination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-methylhexane with thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methylsulfonyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of reactive chlorinating agents and sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyl-6-(methylsulfonyl)hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2-methyl-6-(methylsulfonyl)hexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine and methylsulfonyl groups into other molecules.

    Biology: Studied for its potential effects on biological systems, although specific applications are limited.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the methylsulfonyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-methyl-6-(methylsulfonyl)hexane is unique due to the presence of both chlorine and methylsulfonyl groups, which provide distinct reactivity patterns. This makes it a valuable compound for research in organic synthesis and chemical reactions .

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

1-chloro-2-methyl-6-methylsulfonylhexane

InChI

InChI=1S/C8H17ClO2S/c1-8(7-9)5-3-4-6-12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

UHWBCJXAOUSYAU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCS(=O)(=O)C)CCl

Origin of Product

United States

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